4-(5-bromopyridin-2-yl)-1lambda6-thiane-1,1-dione
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Overview
Description
4-(5-Bromopyridin-2-yl)-1lambda6-thiane-1,1-dione is an organic compound that features a brominated pyridine ring attached to a thiane-1,1-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromopyridin-2-yl)-1lambda6-thiane-1,1-dione typically involves the following steps:
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Bromination of Pyridine: : The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
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Formation of Thiane-1,1-dione: : The thiane-1,1-dione moiety can be synthesized through the oxidation of thiane using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
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Coupling Reaction: : The brominated pyridine is then coupled with the thiane-1,1-dione under suitable conditions, often involving a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale bromination and coupling reactions, optimized for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiane moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas (H2)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), various nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dehalogenated products
Substitution: Functionalized pyridine derivatives
Scientific Research Applications
Chemistry
In organic synthesis, 4-(5-bromopyridin-2-yl)-1lambda6-thiane-1,1-dione serves as a versatile building block for the construction of more complex molecules. Its brominated pyridine ring is particularly useful for cross-coupling reactions, such as Suzuki or Heck reactions, facilitating the formation of carbon-carbon bonds.
Biology
The compound’s structural features make it a candidate for biological studies, particularly in the development of enzyme inhibitors or receptor modulators. Its ability to interact with biological macromolecules can be exploited in drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique electronic and structural properties.
Mechanism of Action
The mechanism by which 4-(5-bromopyridin-2-yl)-1lambda6-thiane-1,1-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The bromine atom and the thiane-1,1-dione moiety can participate in various chemical interactions, influencing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(5-Bromopyridin-2-yl)morpholine: Similar in structure but contains a morpholine ring instead of a thiane-1,1-dione moiety.
5-Bromopyridine-2-thiol: Features a thiol group instead of the thiane-1,1-dione.
4-(5-Bromopyridin-2-yl)benzonitrile: Contains a benzonitrile group instead of the thiane-1,1-dione.
Uniqueness
4-(5-Bromopyridin-2-yl)-1lambda6-thiane-1,1-dione is unique due to the presence of both a brominated pyridine ring and a thiane-1,1-dione moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better exploit its potential in diverse scientific and industrial fields.
Properties
CAS No. |
2648945-68-8 |
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Molecular Formula |
C10H12BrNO2S |
Molecular Weight |
290.18 g/mol |
IUPAC Name |
4-(5-bromopyridin-2-yl)thiane 1,1-dioxide |
InChI |
InChI=1S/C10H12BrNO2S/c11-9-1-2-10(12-7-9)8-3-5-15(13,14)6-4-8/h1-2,7-8H,3-6H2 |
InChI Key |
BCXLAOPQXOWYMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1C2=NC=C(C=C2)Br |
Purity |
95 |
Origin of Product |
United States |
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